molecular formula C8H7N3O B11757464 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one

8-Methylbenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11757464
M. Wt: 161.16 g/mol
InChI Key: KHWNRNJSLWGLOG-UHFFFAOYSA-N
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Description

8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by a triazine ring fused with a benzene ring and a methyl group attached to the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization to yield the desired triazine compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm). This approach offers high yields and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Scientific Research Applications

8-Methylbenzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at the eighth position.

    8-Methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar triazine ring structure but with different substituents.

Uniqueness: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methyl group at the eighth position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methyl-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-3-2-4-6-7(5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12)

InChI Key

KHWNRNJSLWGLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NN=N2

Origin of Product

United States

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